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molecular formula C8H8FNO3 B8510886 Methyl 5-fluoromethoxypyridine-2-carboxylate

Methyl 5-fluoromethoxypyridine-2-carboxylate

Cat. No. B8510886
M. Wt: 185.15 g/mol
InChI Key: BNIUDXOJYUGGNS-UHFFFAOYSA-N
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Patent
US08158620B2

Procedure details

5 N sodium hydroxide (81 μL) was added to a solution containing methyl 5-fluoromethoxypyridine-2-carboxylate (50 mg) in tetrahydrofuran/water (2 mL, 3/1), and the mixture was stirred at room temperature for 10 minutes. Water (1 mL) was added to the reaction solution, followed by further stirring for 20 minutes. The reaction solution was made acidic with 5 N hydrochloric acid. Ethyl acetate and a saturated sodium chloride solution were added to the reaction solution, and the organic layer was separated. The organic layer was dried over anhydrous magnesium sulfate, and the insoluble matter was separated by filtration. The filtrate was concentrated to obtain the title compound (22.6 mg).
Quantity
81 μL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[F:3][CH2:4][O:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]([O:14]C)=[O:13])=[N:10][CH:11]=1.Cl.[Cl-].[Na+]>O1CCCC1.O.C(OCC)(=O)C.O>[F:3][CH2:4][O:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]([OH:14])=[O:13])=[N:10][CH:11]=1 |f:0.1,4.5,6.7|

Inputs

Step One
Name
Quantity
81 μL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
50 mg
Type
reactant
Smiles
FCOC=1C=CC(=NC1)C(=O)OC
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1.O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by further stirring for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the insoluble matter was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FCOC=1C=CC(=NC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 22.6 mg
YIELD: CALCULATEDPERCENTYIELD 48.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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